molecular formula C9H10ClN B3130063 4-Chloro-2-cyclopropylaniline CAS No. 340039-26-1

4-Chloro-2-cyclopropylaniline

Cat. No.: B3130063
CAS No.: 340039-26-1
M. Wt: 167.63 g/mol
InChI Key: BBDPTNBIDTWCJX-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylaniline is an organic compound with the molecular formula C9H10ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and a cyclopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-2-cyclopropylaniline involves the reaction of 4-cyclopropylaniline with chlorine in the presence of acetic acid. The process typically includes the following steps :

    Acetylation: 4-cyclopropylaniline is dissolved in acetic anhydride and stirred at ambient temperature for several hours.

    Chlorination: The acetylated product is treated with chlorine in acetic acid.

    Hydrolysis: The chlorinated product is hydrolyzed with potassium hydroxide in ethanol.

    Purification: The final product is purified by chromatography on silica gel.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with larger reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

4-Chloro-2-cyclopropylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites on proteins or interfering with cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar in structure but with a nitro group instead of a cyclopropyl group.

    2-Chloro-4-cyclopropylaniline: A positional isomer with the chlorine and cyclopropyl groups swapped.

    4-Chloroaniline: Lacks the cyclopropyl group, making it less sterically hindered.

Uniqueness

4-Chloro-2-cyclopropylaniline is unique due to the presence of both a chlorine atom and a cyclopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-2-cyclopropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDPTNBIDTWCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of N-(4-chloro-2-cyclopropylphenyl)acetamide (689 mg, 3.29 mmol) in 2M HCl (aq) (25 ml, 823 mmol) was stirred at 100° C. for 3 hrs and then 90° C. for 16 hrs. The resulting mixture was cooled to RT, diluted with EtOAc and water and the layers separated. The organic layer was extracted with 0.1 M HCl (aq) and the organic portion was discarded. To the combined aqueous portions was added 2M NaOH (aq) until basic and resulting mixture was extracted with EtOAc (2×). The organic extracts were washed with brine, dried over MgSO4, filtered and concentrated under vacuum to give the title compound as a dark yellow oil.
Name
N-(4-chloro-2-cyclopropylphenyl)acetamide
Quantity
689 mg
Type
reactant
Reaction Step One
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Quantity
25 mL
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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